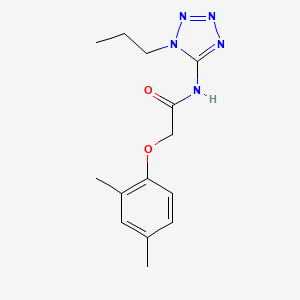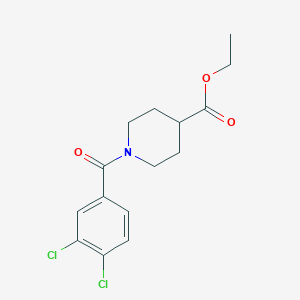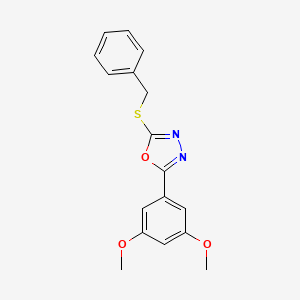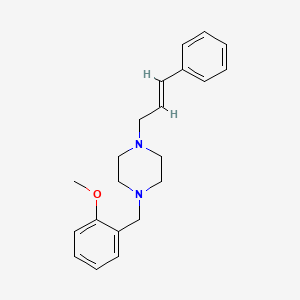
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine exerts its therapeutic effects through various mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response. Furthermore, this compound has been found to modulate the activity of the serotonergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. This compound also modulates the activity of various enzymes, including COX-2, inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue remodeling. In addition, this compound has been found to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its activity can be measured using various assays, such as ELISA, Western blot, and immunohistochemistry. However, this compound also has some limitations, including its poor solubility in water and its instability under certain conditions, such as exposure to light and air. Therefore, appropriate measures should be taken to ensure the stability and solubility of this compound during lab experiments.
未来方向
There are several future directions for the research on 1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. First, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, including its effects on gene expression and signal transduction pathways. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Third, the potential side effects of this compound need to be evaluated in preclinical and clinical studies. Fourth, the development of novel this compound derivatives with improved stability, solubility, and potency should be explored. Finally, the therapeutic potential of this compound in various diseases, such as cancer, inflammation, and depression, needs to be evaluated in clinical trials.
合成方法
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through various methods, including the condensation reaction between 2-methoxybenzaldehyde and 3-phenylpropenal in the presence of piperazine. Another method involves the reaction between 2-methoxybenzyl chloride and 3-phenylpropenyl piperazine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学研究应用
1-(2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-depressant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has shown antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-12-6-5-11-20(21)18-23-16-14-22(15-17-23)13-7-10-19-8-3-2-4-9-19/h2-12H,13-18H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYMEGAUCQEVAB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

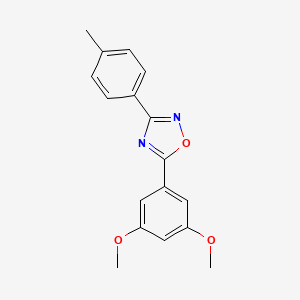
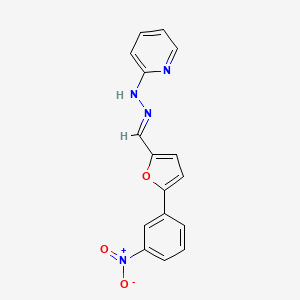
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
